molecular formula C27H26FN3O4 B11441614 5-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide

5-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide

Cat. No.: B11441614
M. Wt: 475.5 g/mol
InChI Key: GFQSYLXDLIMACA-UHFFFAOYSA-N
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Description

5-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of fluorophenyl and methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the quinazolinone core through the cyclization of appropriate precursors. Subsequent steps involve the introduction of the fluorophenyl and methoxyphenyl groups via nucleophilic substitution reactions. The final step usually includes the coupling of the pentanamide chain under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups often have enhanced chemical stability and biological activity.

    Methoxyphenyl derivatives: These compounds are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 5-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C27H26FN3O4

Molecular Weight

475.5 g/mol

IUPAC Name

5-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(4-methoxyphenyl)pentanamide

InChI

InChI=1S/C27H26FN3O4/c1-35-22-15-13-21(14-16-22)29-25(32)8-4-5-17-30-26(33)23-6-2-3-7-24(23)31(27(30)34)18-19-9-11-20(28)12-10-19/h2-3,6-7,9-16H,4-5,8,17-18H2,1H3,(H,29,32)

InChI Key

GFQSYLXDLIMACA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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